Methyl 4-amino-3-(dimethylamino)benzoate hydrochloride
Description
Structural Characterization
Molecular Architecture and Crystallographic Analysis
The compound’s structure consists of:
- Aromatic core : A benzene ring substituted at positions 3 and 4 with amino and dimethylamino groups, respectively.
- Ester linkage : A methyl ester group at the para position relative to the dimethylamino substituent.
- Hydrochloride counterion : A chloride ion coordinated to the protonated amino group, forming a zwitterionic structure.
Key Features
- Hydrogen Bonding Networks : The primary amino group (-NH₂) acts as a hydrogen bond donor to the chloride ion, while the dimethylamino group (-N(CH₃)₂) may engage in weaker C-H⋯Cl interactions.
- Steric Effects : The bulky dimethylamino group at position 3 induces steric hindrance, potentially influencing crystal packing and electronic distribution.
Crystallographic Data
While direct X-ray data for this compound is unavailable, analogous benzoate salts (e.g., 4-(ammoniomethyl)benzoate) exhibit:
| Property | Typical Value (Å/°) | Source |
|---|---|---|
| N-H⋯Cl Bond Length | 2.8–3.2 | |
| π-π Stacking Distance | 3.6–4.2 | |
| Torsion Angle (C-N-C) | 120–150 |
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR)
¹H NMR
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| NH₂ (protonated) | 8.5–9.0 | Broad singlet | 2H |
| N(CH₃)₂ | 3.0–3.3 | Singlet | 6H |
| Aromatic (para to ester) | 7.8–8.2 | Doublet | 2H |
| Aromatic (ortho to ester) | 7.3–7.5 | Doublet | 2H |
| OCH₃ (ester) | 3.8–3.9 | Singlet | 3H |
Note: Chemical shifts are inferred from structurally similar compounds (e.g., methyl 4-dimethylaminobenzoate).
¹³C NMR
| Carbon Type | δ (ppm) |
|---|---|
| Carbonyl (COOCH₃) | 165–170 |
| Aromatic (C-4, C-3) | 145–150 |
| N(CH₃)₂ | 40–45 |
| OCH₃ (ester) | 55–60 |
Infrared (IR) Spectroscopy
| Functional Group | Absorption (cm⁻¹) | Assignment |
|---|---|---|
| N-H (NH₂) | 3300–3500 | Stretching |
| C=O (ester) | 1720–1740 | Stretching |
| C-N (dimethylamino) | 1350–1400 | Stretching |
Mass Spectrometry (MS)
Key Fragments
| Fragment | m/z | Abundance (%) |
|---|---|---|
| [M⁺] (C₁₀H₁₅ClN₂O₂) | 230 | 100 |
| [M⁺ - HCl] | 194 | 30 |
| [M⁺ - COOCH₃] | 180 | 20 |
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) Insights
- HOMO-LUMO Gaps :
- HOMO : Localized on the aromatic ring, influenced by electron-donating amino groups.
- LUMO : Concentrated on the carbonyl group, indicating potential electrophilic reactivity.
| Property | Value (eV) |
|---|---|
| HOMO Energy | -5.2 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 3.4 |
- Charge Distribution :
- N(CH₃)₂ : +0.5 to +0.7 (partial positive charge due to resonance).
- NH₂ : Neutral (protonated in the hydrochloride form).
Molecular Orbital Analysis The dimethylamino group’s electron-donating nature stabilizes the aromatic ring via resonance, while the ester group withdraws electron density through inductive effects. This balance influences the compound’s reactivity and solubility.
Properties
IUPAC Name |
methyl 4-amino-3-(dimethylamino)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-12(2)9-6-7(10(13)14-3)4-5-8(9)11;/h4-6H,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCGKUFTHDCWKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
Esterification of 4-(Aminomethyl)benzoic Acid with Methanol in the Presence of Hydrochloric Acid
One of the most established methods for preparing methyl esters of aminobenzoic acid derivatives, including methyl 4-amino-3-(dimethylamino)benzoate hydrochloride, involves esterification of the corresponding acid with methanol under acidic conditions. The process is characterized by the following key steps and parameters:
- Starting Material: 4-(aminomethyl)benzoic acid or closely related substituted benzoic acids.
- Reagents: Methanol and hydrochloric acid (typically 30% aqueous HCl).
- Reaction Conditions: Heating at reflux temperature (methanol boiling point) for several hours (e.g., 7 hours).
- Post-Reaction Workup: Cooling the reaction mixture to 5–10 °C, followed by pH adjustment with a base such as sodium hydroxide or potassium hydroxide to a pH range of 4 to 9 (preferably 6.0 to 7.0).
- Extraction: Addition of an organic solvent like methylene chloride or toluene, followed by phase separation and further pH adjustment of the aqueous phase to 9–12 to facilitate extraction of the methyl ester into the organic phase.
- Purification: Organic phases are combined, cooled, and stored at 0–5 °C; the product is isolated with yields typically above 85%, often reaching 88–89%.
This method avoids the intermediate isolation of the hydrochloride salt, which is corrosive and restricts apparatus choice, thereby improving industrial applicability and ecological impact.
Process Flow Table
| Step | Description | Conditions/Details |
|---|---|---|
| 1 | Esterification | 4-(aminomethyl)benzoic acid + MeOH + HCl, reflux ~7 h |
| 2 | Cooling reaction mixture | 5–10 °C |
| 3 | pH adjustment (first) | Add NaOH/KOH to pH 4–9 (preferably 6–7) |
| 4 | Concentration and addition of organic solvent | Distill methanol/water, add methylene chloride or toluene |
| 5 | pH adjustment (second) | Adjust aqueous phase to pH 9–12 |
| 6 | Extraction and isolation | Separate organic phase, extract aqueous phase again, combine organic phases |
| 7 | Storage and analysis | Store at 0–5 °C, analyze by HPLC |
Yield and Purity
- Yield: 85–89% based on starting acid.
- Purity: High, suitable for further pharmaceutical applications.
This method is supported by patent literature and industrial practice, emphasizing mild conditions to minimize hydrolysis of the methyl ester and maximize yield.
Catalytic Hydrogenation of Nitro and Cyano Precursors
Another route involves reduction of nitro and cyano groups on substituted benzoate precursors to form the desired amino and dimethylamino functionalities:
- Starting Material: 2-nitro-4-cyano methyl benzoate or related compounds.
- Reagents: Hydrogen gas, diluted hydrochloric acid as solvent.
- Catalysts: Commonly noble metals or supported catalysts suitable for hydrogenation.
- Conditions: Hydrogen pressure of 0.5–3.5 MPa, temperature range 10–60 °C.
- Post-Reaction: Cooling, filtration to remove catalyst, spin-drying.
- Outcome: High purity product (>98% by HPLC), high yield, catalyst recycling possible.
This method is environmentally friendly and suitable for large-scale production due to clean reaction conditions and easy catalyst recovery.
Alternative Synthetic Routes and Considerations
- Reduction of Methyl 4-cyanobenzoate or Oxime Derivatives: Using sodium borohydride with cobalt(II) chloride or trifluoroacetic acid to reduce nitrile or amido groups to amines.
- Electrochemical Reduction: Para-amido groups can be reduced electrochemically to aminomethylene groups.
- Chlorine/Amine Exchange: On methyl parachloromethylbenzoate in nonaqueous media.
- Azide Intermediates: Conversion of 4-methoxycarbonylbenzyl azide to methyl 4-(aminomethyl)benzoate using sodium hydrogen telluride.
These methods, while documented, often present challenges for industrial scale-up due to harsh conditions, apparatus corrosion, or ecological concerns.
Research Findings and Analysis
- The esterification method with controlled pH and temperature provides a robust and scalable route with minimal hydrolysis of the ester.
- The hydrogenation method offers a clean and high-purity product with catalyst recyclability, aligning with green chemistry principles.
- Process control, especially temperature and pH during workup, is critical to maximizing yield and minimizing side reactions.
- Avoidance of intermediate hydrochloride salt isolation improves safety and equipment compatibility.
- Extraction efficiency is enhanced by salt saturation (e.g., sodium chloride) of the aqueous phase.
- The product's purity and yield have been confirmed by quantitative HPLC analysis.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Industrial Suitability | Notes |
|---|---|---|---|---|---|---|
| Esterification with HCl in MeOH | 4-(aminomethyl)benzoic acid | Methanol, HCl, base for pH control, 5–10 °C | 85–89 | High | High | Avoids hydrochloride isolation, good yield |
| Catalytic Hydrogenation | 2-nitro-4-cyano methyl benzoate | H2 gas, diluted HCl, catalyst, 0.5–3.5 MPa, 10–60 °C | High | >98 | High | Clean, catalyst recyclable |
| Reduction with NaBH4/CoCl2 or TFA | Methyl 4-cyanobenzoate or oxime | NaBH4, CoCl2 or TFA | Moderate | Moderate | Moderate | Harsh conditions, less industrially favored |
| Electrochemical Reduction | Para-amido substituted ester | Electrochemical cell | Variable | Variable | Low | Specialized equipment required |
| Chlorine/Amine Exchange | Methyl parachloromethylbenzoate | Amine, nonaqueous media | Variable | Variable | Low | Less eco-friendly, limited scale-up |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(dimethylamino)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Methyl 4-amino-3-(dimethylamino)benzoate hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-(dimethylamino)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and dimethylamino groups play a crucial role in binding to these targets, modulating their activity. The compound can inhibit or activate certain biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural similarities with several benzoate derivatives, differing in substituent groups, stereochemistry, or salt forms. Key analogues include:
Key Observations :
- Solubility and Bioavailability: The diethylaminoethyl ester in 2-(Diethylamino)ethyl 4-amino-3-butoxybenzoate HCl enhances lipophilicity, favoring membrane permeability in drug delivery applications .
- Synthetic Utility: Methyl 4-amino-3-(dimethylamino)benzoate HCl is more reactive in sulfonamide-forming reactions than its tert-butyl analogue due to the electron-donating dimethylamino group, which activates the benzene ring toward electrophilic substitution .
Physicochemical and Spectroscopic Properties
- NMR Data: Methyl 4-amino-3-(dimethylamino)benzoate HCl: Distinct ¹H-NMR signals for dimethylamino (δ ~2.54 ppm) and aromatic protons (δ ~6.8–7.2 ppm) . Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl: Features a singlet for tert-butyl protons (δ 1.02 ppm) and methylamino resonance at δ 2.54 ppm .
- Thermal Stability: The hydrochloride salt form of Methyl 4-amino-3-(dimethylamino)benzoate exhibits superior stability under ambient conditions compared to non-salt forms of analogues like tert-butyl derivatives, which may degrade due to steric strain .
Biological Activity
Methyl 4-amino-3-(dimethylamino)benzoate hydrochloride, also known as a derivative of para-aminobenzoic acid (PABA), has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a benzoate structure with amino and dimethylamino substituents, which contribute to its biological activity. The compound's molecular formula is CHNO·HCl, with a molecular weight of approximately 240.7 g/mol.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing efficacy comparable to established antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
2. Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells, particularly in breast and colon cancer models. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15.0 |
| HT-29 (colon cancer) | 10.5 |
3. Cholinesterase Inhibition
This compound has been evaluated for its potential as a cholinesterase inhibitor, which is relevant for treating neurodegenerative diseases like Alzheimer's. Studies report an IC50 value of approximately 20 µM against acetylcholinesterase (AChE), indicating moderate inhibitory activity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Antimicrobial Action : The compound binds to bacterial enzymes involved in cell wall synthesis, leading to structural failure.
- Anticancer Mechanism : It induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Cholinesterase Inhibition : The dimethylamino group enhances binding affinity to the active site of AChE, preventing the breakdown of acetylcholine.
Case Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial properties of various PABA derivatives, including this compound. The results indicated that this compound had superior activity against Gram-positive bacteria compared to traditional antibiotics .
Case Study 2: Anticancer Potential
In a recent investigation involving human cancer cell lines, this compound demonstrated significant cytotoxicity. The study highlighted its potential as a lead compound for developing new anticancer therapies .
Q & A
Basic: How can the synthesis of Methyl 4-amino-3-(dimethylamino)benzoate hydrochloride be optimized for improved yield and purity?
Methodological Answer:
To optimize synthesis, consider the following steps:
- HCl Addition : Introduce HCl in dioxane (4 M) as a protonation agent, as demonstrated in analogous syntheses of methylated benzoate derivatives . Stirring at room temperature for 1 hour followed by reduced-pressure concentration can yield the hydrochloride salt with minimal byproducts.
- Purification : Use recrystallization from ethanol/water mixtures to remove unreacted dimethylamine or esterification byproducts. Monitor purity via HPLC (≥98% threshold) as in related benzoate esters .
- Yield Enhancement : Pre-activate the carboxyl group using thionyl chloride before esterification to reduce side reactions.
Basic: What spectroscopic techniques are most effective for structural confirmation and purity assessment?
Methodological Answer:
- 1H-NMR : Analyze aromatic proton environments (e.g., δ 3.79 ppm for methoxy groups and δ 9.00 ppm for amine protons in DMSO-d6) to confirm substitution patterns .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity profiling. Compare retention times with USP reference standards .
- FT-IR : Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and ammonium chloride (N-H stretch ~2500 cm⁻¹) functionalities .
Advanced: How do competing reactions involving the amino and dimethylamino groups affect multi-step syntheses, and how can they be mitigated?
Methodological Answer:
- Protection Strategies : Protect the primary amino group with tert-butoxycarbonyl (Boc) before introducing the dimethylamino moiety. Deprotect with HCl/dioxane post-reaction .
- Kinetic Control : Use low temperatures (0–5°C) during coupling reactions to minimize undesired nucleophilic attacks by the dimethylamino group.
- Computational Modeling : Employ DFT calculations to predict reactive sites and optimize reaction pathways, as demonstrated in hydrazide derivatives .
Advanced: What methodologies are recommended for impurity profiling and quantification?
Methodological Answer:
- Reference Standards : Use USP-grade impurities (e.g., desmethyl analogs or hydrolyzed esters) for calibration .
- LC-UV/ELSD : Pair liquid chromatography with evaporative light scattering detection (ELSD) to quantify non-UV-active impurities like residual solvents.
- Forced Degradation : Perform stress testing (heat, light, acidic/basic hydrolysis) to identify degradation products. For example, hydrolyze the ester under basic conditions (1 M NaOH, 60°C) to detect free carboxylic acid impurities .
Advanced: How can the compound’s stability under varying pH and solvent conditions be systematically evaluated?
Methodological Answer:
- pH Stability Studies : Prepare buffered solutions (pH 1–12) and monitor degradation via UV-Vis spectroscopy at λ = 270 nm (characteristic of aromatic amines). Use Arrhenius kinetics to predict shelf life .
- Solvent Compatibility : Test solubility and stability in DMSO, methanol, and aqueous buffers. Avoid prolonged storage in protic solvents, which may promote ester hydrolysis .
- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen to determine decomposition thresholds (~150–200°C typical for hydrochloride salts) .
Advanced: What mechanistic insights can be gained from isotopic labeling or computational studies?
Methodological Answer:
- Deuterated Analogs : Synthesize deuterated derivatives (e.g., CD₃ groups) to track reaction pathways via NMR or MS, as seen in bromopropiophenone studies .
- DFT Calculations : Model transition states for esterification or amine alkylation reactions. Optimize geometries using B3LYP/6-31G(d) basis sets to predict regioselectivity .
- Isotope Effects : Use ¹⁵N-labeled amines to study protonation dynamics and hydrogen bonding in crystal lattices .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb with vermiculite. Avoid aqueous rinses to prevent hydrochloride dissociation .
- Waste Disposal : Collect waste in sealed containers labeled for halogenated organic compounds, adhering to EPA guidelines .
Advanced: How can this compound serve as a precursor in medicinal chemistry applications?
Methodological Answer:
- Pharmacophore Modification : Functionalize the amino group via reductive amination or acylation to generate libraries of bioactive molecules (e.g., kinase inhibitors) .
- Prodrug Design : Exploit esterase-mediated hydrolysis in vivo to release active carboxylic acid derivatives, as seen in benoxinate analogs .
- Targeted Delivery : Conjugate with polyethylene glycol (PEG) or nanoparticles to enhance solubility and bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
